
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a hydroxyl group, and a difluoromethoxy-substituted aromatic ring, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a primary amine
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (s)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-dimethoxyphenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-dichloro-2-methoxyphenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The difluoromethoxy substitution enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H11F2NO2 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
Clave InChI |
KHHCUTYHYGMTSV-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1[C@@H](CO)N)F)F |
SMILES canónico |
COC1=CC(=C(C=C1C(CO)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



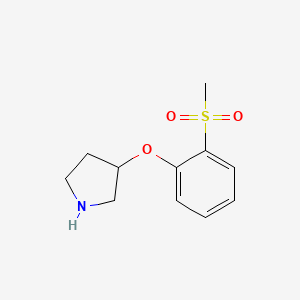
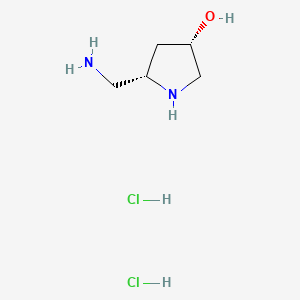

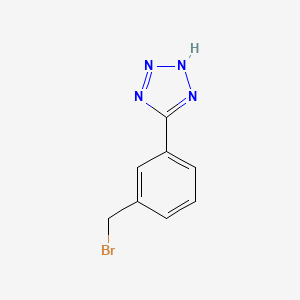
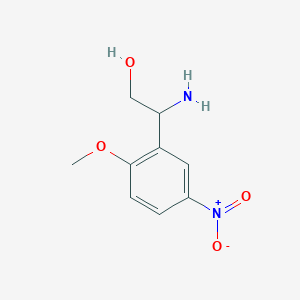
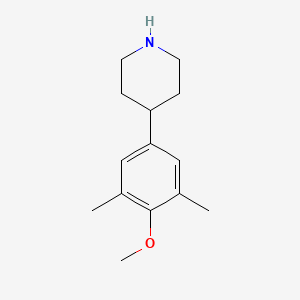


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)
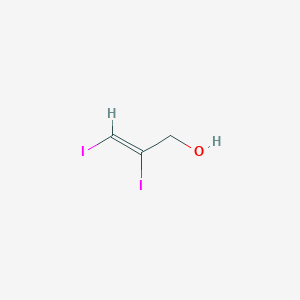

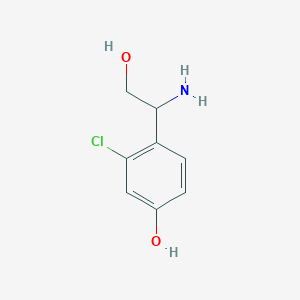
![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)
